(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-9-11-6-8(5-10)12(7)9/h2-4,6H,5,10H2,1H3 |
InChI Key |
WLWOZGUOZMZUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Research
One of the most promising applications of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is in the development of anticancer agents. Research indicates that compounds with imidazo[1,2-a]pyridine structures can inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound are being studied for their ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) and other cancers .
Table 1: Kinase Inhibition Activity
| Compound Name | Target Kinase | Activity | Reference |
|---|---|---|---|
| This compound | c-KIT | Inhibitory | |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT | Inhibitory |
Antimicrobial Properties
Research has also indicated potential antimicrobial activities associated with this compound class. The imidazo-pyridine framework is known for its strong antimicrobial properties, making it a candidate for further exploration in drug formulations aimed at combating resistant bacterial strains.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Key synthetic methods include:
- Cyclization of 2-Aminopyridine Derivatives : This method involves the reaction of 2-aminopyridine derivatives with appropriate carbonyl compounds to form the imidazo ring.
- Functionalization : Subsequent modifications can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.
Table 2: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of imidazo ring from 2-aminopyridine |
| 2 | Functionalization | Introduction of methanamine group |
Case Study 1: Inhibition of c-KIT Kinase
A study published in Nature demonstrated that derivatives of this compound effectively inhibited c-KIT kinase activity in vitro. The research highlighted the compound's potential as a targeted therapy for GISTs, showcasing its ability to overcome resistance mutations common in these tumors .
Case Study 2: Antimicrobial Activity
Another study assessed various derivatives of imidazo-pyridine compounds against a panel of bacterial strains. Results indicated that certain modifications to the this compound structure enhanced its antimicrobial efficacy significantly compared to traditional antibiotics.
Mechanism of Action
The mechanism by which (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methyl and Methanamine Substitution
7-Methylimidazo[1,2-a]pyridin-3-yl Methanamine (QK-2602)
- Structure : Methyl at 7-position, methanamine at 3-position.
- Properties : Dihydrochloride salt (CAS 1357354-10-9; purity 95%) .
8-Methylimidazo[1,2-a]pyridin-2-yl Methanamine
Substituted Aryl Derivatives
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (4a-l Series)
- Structure : 5-Methyl, 3-methanamine (N,N-dimethylated), 2-aryl substituents (e.g., 4-chlorophenyl).
- Synthesis : Prepared via α-haloketone reactions with 6-methylpyridin-2-amine .
- Bioactivity : Compounds 4b, 4c, 4d, 4e, and 4j exhibited significant antimicrobial activity (MIC < 25 µg/mL against S. aureus and C. albicans), outperforming ampicillin and griseofulvin .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Halogenated and Functionalized Analogs
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine
- Structure : Bromine at 6-position, methanamine at 3-position.
- Synthesis : Listed as a building block (CAS 944896-36-0) .
3-Halogeno-halomethylimidazo[1,2-a]pyridines
- Reactivity : Chlorination of 3-substituted imidazo[1,2-a]pyridines with NCS yields halogenated intermediates, with product distribution influenced by methyl substituents .
- Key Insight: The 5-methyl group in the target compound may stabilize intermediates during halogenation, contrasting with non-methylated analogs .
Physicochemical and Pharmacological Data
Table 1. Comparative Data for Selected Compounds
Biological Activity
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a fused imidazo[1,2-a]pyridine structure with a methanamine substituent at the 3-position. Its molecular formula is , which indicates the presence of nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The planar structure of the imidazo[1,2-a]pyridine moiety enhances its ability to interact with various biological targets, while the methanamine group contributes basic properties that may influence its reactivity and interactions within biological systems.
Research has indicated that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit enzymes such as phospholipase A2 (PLA2), which is involved in inflammatory processes. For instance, a derivative demonstrated significant inhibitory activity towards snake venom PLA2 with an IC50 value of 14.3 μM .
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antibacterial properties. In vitro studies revealed promising results against various bacteria including E. coli and S. aureus .
Therapeutic Applications
The biological activities associated with this compound suggest potential applications in several therapeutic areas:
- Antitubercular Agents : Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB). For example, compounds derived from this class exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mycobacterium tuberculosis strains .
- Antimicrobial Agents : The compound's structural attributes make it a candidate for developing new antimicrobial agents. Research has shown that derivatives possess significant activity against various pathogens, indicating potential for broader applications in infectious disease treatment .
Table 1: Summary of Biological Activities
| Activity | Target/Pathogen | MIC/IC50 | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 0.03 - 5.0 μM | |
| Antibacterial | E. coli | Not specified | |
| Enzyme Inhibition | Phospholipase A2 | IC50 = 14.3 μM |
Case Study: Antitubercular Activity
A notable study by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives through high-throughput screening as potent inhibitors of Mtb. The study reported that one compound displayed an impressive MIC90 of ≤0.006 μM against Mtb strains, showcasing the potential for these compounds in treating resistant forms of TB .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step pathways involving condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, followed by selective methylation. For example, Schiff base formation using glacial acetic acid as a catalyst under reflux conditions (16–24 hours) is a common approach to stabilize intermediates . Optimization of solvent systems (e.g., methanol vs. ethanol) and temperature gradients (reflux vs. room temperature) is critical to achieving >90% purity, as confirmed by HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the methylimidazole and methanamine moieties. Mass spectrometry (HRMS) provides molecular weight validation, while X-ray crystallography (if crystallizable) resolves stereoelectronic effects of the methyl substituent .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodology : Antimicrobial activity can be tested using broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For neuropharmacological potential, receptor-binding assays (e.g., GABAA or serotonin receptors) are conducted using radioligand displacement techniques .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structurally analogous imidazo[1,2-a]pyridine derivatives?
- Methodology : Perform meta-analysis of literature data (e.g., IC50 values) to identify trends in substituent effects. For example, methyl groups at position 5 enhance lipophilicity and membrane permeability compared to halogenated analogs, potentially explaining variations in antimicrobial efficacy . Computational docking studies (e.g., AutoDock Vina) can further clarify interactions with target proteins .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility : Salt formation (e.g., hydrochloride salts) improves aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism .
- Bioavailability : Nanoformulation (e.g., liposomes) enhances blood-brain barrier penetration for CNS-targeted applications .
Q. How does the methyl group at position 5 influence the compound’s electronic and steric properties?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) quantify charge distribution and HOMO-LUMO gaps. Compare with non-methylated analogs to demonstrate enhanced electrophilicity at the methanamine group, which may improve covalent binding to biological targets .
Contradictory Data and Troubleshooting
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as biocompatible?
- Analysis : Discrepancies may arise from cell line-specific sensitivity (e.g., HEK293 vs. HepG2) or impurities in synthesized batches. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
